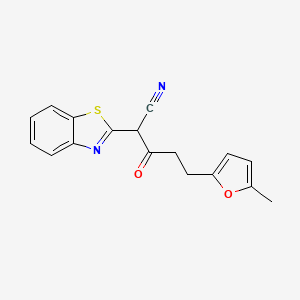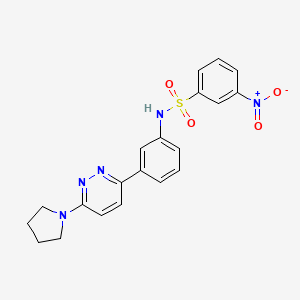
3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a multi-functionalized molecule that likely exhibits a range of biological activities due to the presence of several pharmacophoric elements such as the pyrrolidine ring, the pyridazine moiety, and the benzenesulfonamide group. These structural features are common in various compounds that have been synthesized and evaluated for their biological activities, including enzyme inhibition and antimicrobial effects .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles in the presence of a base. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, using aqueous Na2CO3 and HCl as a scavenger, yielding the product in high purity . Similarly, the synthesis of pyrrolidine-containing benzenesulfonamides involved multi-step reactions, including the use of FTIR, NMR, and HRMS for structural elucidation . These methods could be adapted for the synthesis of 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can form various intermolecular interactions, including hydrogen bonds. For example, the crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, showed π-π interactions and hydrogen bonding, contributing to a three-dimensional network . These interactions are crucial for the stability and biological activity of these compounds.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, particularly as intermediates in the synthesis of peptides. The 3-nitro-2-pyridinesulfenyl (Npys) group, for example, has been used as a protective group for amino and hydroxyl groups, which can be activated for peptide bond formation . The reactivity of the sulfonamide group and the presence of the nitro group could also influence the chemical behavior of 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide in similar synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The presence of a nitro group, for instance, can affect the electron distribution within the molecule, potentially altering its acidity, reactivity, and solubility. The pyrrolidine ring can contribute to the lipophilicity of the compound, which is important for its pharmacokinetic properties . The crystal structure of a related compound, 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, revealed intramolecular hydrogen bonding and dimer formation, which could be indicative of the solid-state properties of similar compounds .
Wissenschaftliche Forschungsanwendungen
Inhibitory Activity and Biochemical Evaluation
The compound shows potential as an inhibitor in biochemical applications. For instance, similar benzenesulfonamides have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds, such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, have demonstrated high-affinity inhibitory properties in vitro, and their effects have been observed in rat and gerbil models. They are particularly notable for increasing kynurenic acid concentration in the extracellular hippocampal fluid, indicating a significant biochemical interaction (Röver et al., 1997).
Pharmacokinetics and Oral Bioavailability
Research on similar compounds has highlighted their pharmacokinetics and oral bioavailability, shedding light on systemic clearance rates, hepatic extraction, and the impact on oral bioavailability. For instance, investigations into thiazole benzenesulfonamide derivatives have revealed insights into their absorption, excretion, and hepatic extraction, contributing valuable data to understand the pharmacological behavior of these compounds (Stearns et al., 2002).
Metabolism and Excretion
The metabolism and excretion of related benzenesulfonamide derivatives have been thoroughly studied, with specific metabolites identified in animal models. These studies have provided crucial information on the biotransformation pathways and the involvement of enzymes like cytochrome P450 in the metabolism of these compounds. This research is fundamental in understanding the biological processing of such compounds and their potential therapeutic applications (Tang et al., 2002).
Eigenschaften
IUPAC Name |
3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-25(27)17-7-4-8-18(14-17)30(28,29)23-16-6-3-5-15(13-16)19-9-10-20(22-21-19)24-11-1-2-12-24/h3-10,13-14,23H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJHBPCBXBIJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

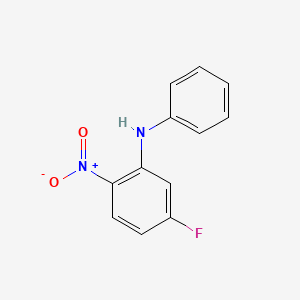

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)
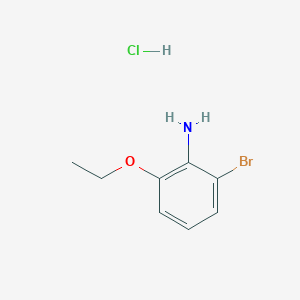
![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)
![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)
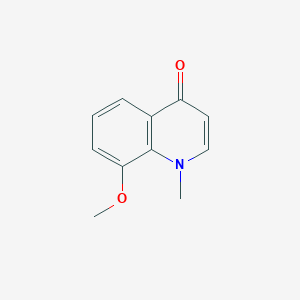
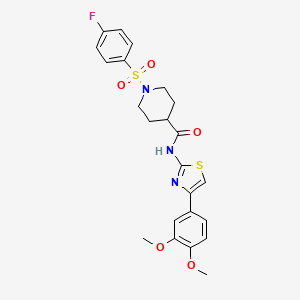
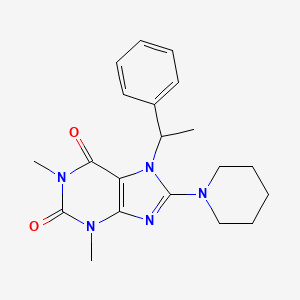
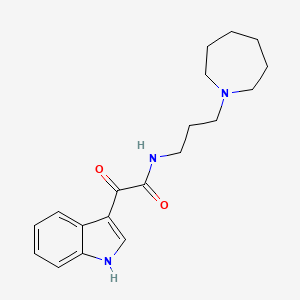
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)
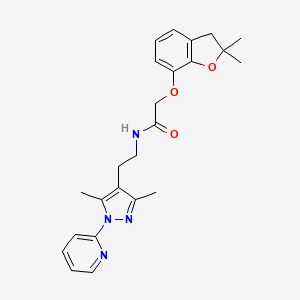
![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)
